2-Fluoro-5-isobutylpyridine
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Overview
Description
2-Fluoro-5-isobutylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Fluoro-5-isobutylpyridine, can be achieved through various methods. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . Another method includes the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents like AlF₃ and CuF₂ at high temperatures (450–500°C) . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridine N-oxides .
Scientific Research Applications
2-Fluoro-5-isobutylpyridine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-isobutylpyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity and reactivity with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-5-isobutylpyridine include other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physical and chemical properties compared to other fluorinated pyridines. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-fluoro-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
VHXIAGDVUPXGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=C1)F |
Origin of Product |
United States |
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